molecular formula C5H10FNO4S B6608691 3-methyl-3-nitrobutane-1-sulfonyl fluoride CAS No. 2866307-46-0

3-methyl-3-nitrobutane-1-sulfonyl fluoride

Cat. No.: B6608691
CAS No.: 2866307-46-0
M. Wt: 199.20 g/mol
InChI Key: APSBTRPCBOPJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-nitrobutane-1-sulfonyl fluoride (MNSF) is a highly reactive chemical compound with a wide range of applications in scientific research. It is a strong fluorinating agent that can be used to modify the structure of a wide range of organic molecules. MNSF is a colorless liquid that is soluble in organic solvents and is stable at room temperature. It is used in the synthesis of various compounds, in the preparation of new chemical reagents, and in the study of biochemical and physiological effects.

Scientific Research Applications

3-methyl-3-nitrobutane-1-sulfonyl fluoride has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the preparation of new chemical reagents, such as nitroalkanes and nitroarenes. This compound can be used to modify the structure of organic molecules, such as carbohydrates, proteins, and nucleic acids, and can be used to study the biochemical and physiological effects of these molecules.

Mechanism of Action

3-methyl-3-nitrobutane-1-sulfonyl fluoride is a strong fluorinating agent that can be used to modify the structure of organic molecules. It reacts with the functional groups of the target molecule, forming a covalent bond with the carbon atom of the functional group. This reaction is highly exothermic and can result in the formation of a variety of products, depending on the molecule being modified.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can be used to modify the structure of proteins and nucleic acids, which can affect the activity of these molecules. It can also be used to modify the structure of carbohydrates, which can affect the metabolism of these molecules. In addition, this compound can be used to study the effects of various compounds on cellular processes, such as cell division and apoptosis.

Advantages and Limitations for Lab Experiments

3-methyl-3-nitrobutane-1-sulfonyl fluoride has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used to modify the structure of organic molecules. It is also stable at room temperature and is soluble in organic solvents. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound and must be carefully monitored to ensure that the desired product is produced.

Future Directions

3-methyl-3-nitrobutane-1-sulfonyl fluoride has a wide range of potential applications in scientific research. It can be used to modify the structure of organic molecules, study the biochemical and physiological effects of these molecules, and study the effects of various compounds on cellular processes. Additionally, it can be used to synthesize new chemical reagents and pharmaceuticals. In the future, this compound could be used to develop more efficient and cost-effective methods for modifying the structure of organic molecules, as well as to study the biochemical and physiological effects of these molecules. Additionally, it could be used to develop new and improved pharmaceuticals, agrochemicals, and polymers.

Synthesis Methods

3-methyl-3-nitrobutane-1-sulfonyl fluoride is synthesized through a two-step reaction. The first step is the nitration of 3-methyl-3-nitrobutane with nitric acid in the presence of sulfuric acid. This reaction produces 3-methyl-3-nitrobutane-1-sulfonate, which is then reacted with fluorosulfonic acid to produce this compound. This reaction is highly exothermic and must be carefully monitored to ensure that the desired product is produced.

Properties

IUPAC Name

3-methyl-3-nitrobutane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO4S/c1-5(2,7(8)9)3-4-12(6,10)11/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBTRPCBOPJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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